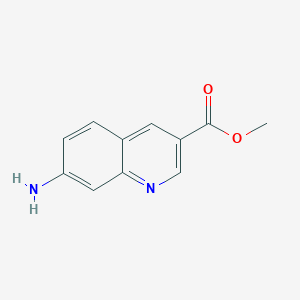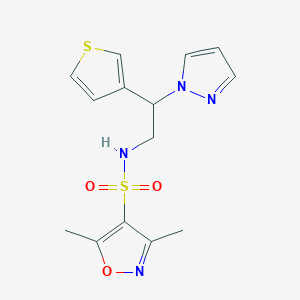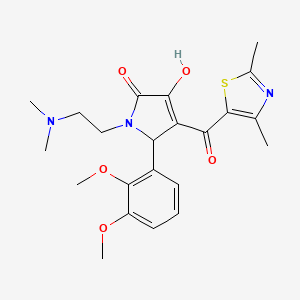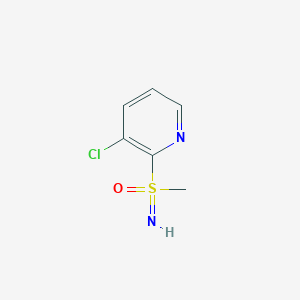
7-氨基喹啉-3-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-aminoquinoline-3-carboxylate is a compound that falls within the broader class of quinoline derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The quinoline nucleus is a common motif in a variety of pharmacologically active compounds, and modifications to this core structure can lead to the discovery of new therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Friedländer condensation reaction, which is utilized in the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . This reaction involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate using KHSO4 as a catalyst under ultrasound irradiation conditions. Although this method does not directly pertain to methyl 7-aminoquinoline-3-carboxylate, it provides insight into the synthetic strategies that can be employed for related compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, was established using this method . This highlights the importance of structural analysis in confirming the identity and purity of synthesized quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including diazotization, which is a process where an amino group is converted into a diazo compound. For example, diazotization of methyl 3-amino-2-methoxy-7-isopropylazulene-l-carboxylate led to the formation of methyl 5-isopropyl-1,2-azulenequinone-3-carboxylate in high yield . This reaction showcases the reactivity of the amino group in quinoline derivatives and the potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as methylenedioxy groups or methyl groups can affect the compound's solubility, melting point, and reactivity. The Skraup reaction, which is another synthetic route for quinoline derivatives, can lead to compounds like 8-methylquinoline-5-carboxylic acid, whose properties can be further modified through reactions such as bromination . These modifications can be crucial for the development of compounds with desired pharmacological profiles.
科学研究应用
1. 合成和结构分析
与7-氨基喹啉-3-甲酸甲酯相关的7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-甲酸甲酯被合成并使用 X 射线分析进行结构分析。该过程涉及 3-氨基-5,5-二甲基环己-2-烯酮与酰基(芳酰基)丙酮酸甲酯的反应 (Rudenko 等人,2013)。
2. 在钯催化的芳基化和烷基化中的应用
开发了一种涉及 8-氨基喹啉等化合物,在羧酸衍生物中钯催化的 sp3 和 sp2 C-H 键的 β-芳基化和烷基化方法。该方法对于氨基和羟基酸衍生物的功能化具有重要意义 (Shabashov 和 Daugulis,2010)。
3. 抗癌活性
针对 1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚烷基)甲基]-2-氧代-1,2-二氢喹啉-3-甲酸衍生物合成的研究表明,对乳腺癌 MCF-7 细胞系具有显着的抗癌活性。这些化合物的结构使用红外、核磁共振和元素分析等技术进行了验证 (Gaber 等人,2021)。
4. 抗菌剂
合成了结构类似于 7-氨基喹啉-3-甲酸甲酯的取代的 1,4-二氢-8-甲基-4-氧代喹啉-3-甲酸,并测试了其对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 (Miyamoto 等人,1990)。
作用机制
Target of Action
Quinoline-containing compounds, which methyl 7-aminoquinoline-3-carboxylate is a part of, have been reported as potential antitumor agents . They may inhibit tumor growth by various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
For instance, they can cause cell cycle arrest, trigger apoptosis, inhibit angiogenesis, disrupt cell migration, and modulate nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways, particularly those involved in cell growth and proliferation .
Result of Action
Quinoline-based compounds are known to have significant effects on cellular processes, including cell cycle arrest, apoptosis, angiogenesis inhibition, disruption of cell migration, and modulation of nuclear receptor responsiveness .
安全和危害
未来方向
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
属性
IUPAC Name |
methyl 7-aminoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIKECDXFYDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)


![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)
